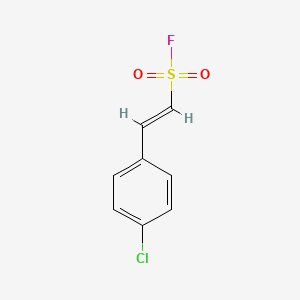

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 1819971-28-2 . It has a molecular weight of 220.65 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

The synthesis of sulfonyl fluorides has been a topic of interest in recent years. A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions . An organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6ClFO2S/c9-8-3-1-7 (2-4-8)5-6-13 (10,11)12/h1-6H/b6-5+ .

Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Physical And Chemical Properties Analysis

“this compound” has a melting point of 127-128°C . It is a powder in its physical form .

Applications De Recherche Scientifique

Copper-Promoted Conjugate Addition for Constructing Aliphatic Sulfonyl Fluorides

The copper-promoted direct hydrocarboxylation of ethenesulfonyl fluoride (ESF) using carboxylic acid as a nucleophile under mild conditions has shown significant potential in medicinal chemistry and chemical biology. This method facilitates the creation of molecules that combine both the ester group and the aliphatic sulfonyl fluoride moiety, demonstrating the versatility of ethenesulfonyl fluoride in synthesizing compounds with potential applications in drug modification and bioactive molecule development. The successful modification of known drugs like Ibuprofen and Aspirin using this method highlights its practical utility in pharmaceutical research (Xu Zhang et al., 2021).

Synthesis of β-Arylethenesulfonyl Fluorides for SuFEx Click Chemistry

The Heck-Matsuda process for synthesizing β-arylethenesulfonyl fluorides presents a novel approach to accessing compounds that were previously challenging to obtain. These compounds are selectively addressable bis-electrophiles for sulfur(VI) fluoride exchange (SuFEx) click chemistry, offering exclusive reactivity sites under defined conditions. This attribute makes them attractive for covalent drug discovery, showcasing the role of ethenesulfonyl fluoride derivatives in the development of new therapeutic agents (Hua-Li Qin et al., 2016).

Development of Fluorescent Molecular Probes

The synthesis of 2,5-Diphenyloxazoles, which incorporate a sulfonyl group, has led to the creation of new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, making them suitable for developing ultra-sensitive fluorescent molecular probes. Such probes can be used to study various biological events and processes, indicating the potential of sulfonyl fluoride derivatives in creating advanced diagnostic tools (Z. Diwu et al., 1997).

Rhodium(III)-catalyzed Oxidative Coupling for New Sulfonyl Fluoride Scaffolds

The rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride has led to the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams. This method features exclusive E-stereo selectivity and monoselective ortho activation of sp2 C–H bonds, providing new sulfonyl fluoride scaffolds for the SuFEx click reaction. This research opens new pathways for developing sulfonyl fluoride-based compounds with potential applications in medicinal chemistry and material science (Shi-Meng Wang et al., 2018).

Mécanisme D'action

While the specific mechanism of action for “2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride” is not mentioned in the search results, sulfonyl fluorides in general manage and prevent dental caries and gingivitis by promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm .

Safety and Hazards

Orientations Futures

Sulfonyl fluorides have a century of history behind them and have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . These developments suggest that there is a promising future for the study and application of sulfonyl fluorides, including “2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride”.

Propriétés

IUPAC Name |

(E)-2-(4-chlorophenyl)ethenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUNWXQELONMGK-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B2576492.png)

![Tert-butyl 7-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2576493.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2576495.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)

![8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2576500.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)

![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)